molecular formula C43H34N2 B14415711 11H-Benzo(a)carbazole, 5,5'-(phenylmethylene)bis(11-ethyl- CAS No. 82926-35-0

11H-Benzo(a)carbazole, 5,5'-(phenylmethylene)bis(11-ethyl-

Cat. No.: B14415711
CAS No.: 82926-35-0
M. Wt: 578.7 g/mol
InChI Key: NAYABQYUYAOVNR-UHFFFAOYSA-N
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Description

11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) involves multiple steps, typically starting with the formation of the benzo[a]carbazole core. This can be achieved through cyclization reactions involving appropriate precursors. The phenylmethylene and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation or other substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) has several scientific research applications:

Mechanism of Action

The mechanism of action of 11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-Benzo(a)carbazole, 5,5’-(phenylmethylene)bis(11-ethyl-) is unique due to its specific structure, which includes multiple aromatic rings and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .

Properties

CAS No.

82926-35-0

Molecular Formula

C43H34N2

Molecular Weight

578.7 g/mol

IUPAC Name

11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-phenylmethyl]benzo[a]carbazole

InChI

InChI=1S/C43H34N2/c1-3-44-39-24-14-12-20-31(39)37-26-35(29-18-8-10-22-33(29)42(37)44)41(28-16-6-5-7-17-28)36-27-38-32-21-13-15-25-40(32)45(4-2)43(38)34-23-11-9-19-30(34)36/h5-27,41H,3-4H2,1-2H3

InChI Key

NAYABQYUYAOVNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=CC=C5)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC

Origin of Product

United States

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